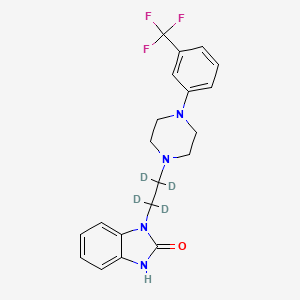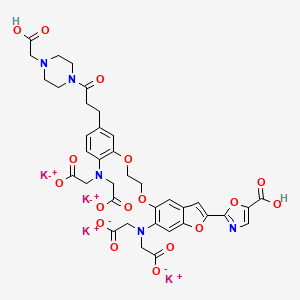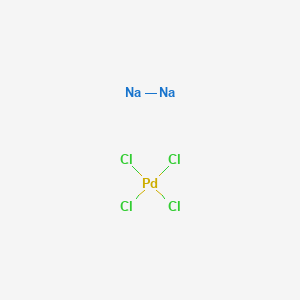
Salviandulin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Salviandulin E can be synthesized through a series of chemical reactions starting from naturally occurring precursors. The synthetic route typically involves the rearrangement of neoclerodane skeletons, followed by specific functional group modifications . The reaction conditions often include the use of organic solvents such as dichloromethane and ethyl acetate, along with catalysts to facilitate the rearrangement and functionalization processes .
Industrial Production Methods
Industrial production of this compound is primarily based on extraction from Salvia leucantha. The plant material is macerated with solvents of varying polarity, such as n-hexane, ethyl acetate, and dichloromethane, to isolate the compound . The extracts are then purified using chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Salviandulin E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .
Scientific Research Applications
Salviandulin E has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying neoclerodane diterpenoids and their chemical properties.
Biology: Investigated for its biological activities, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Salviandulin E involves its interaction with specific molecular targets and pathways. In the case of its antitrypanosomal activity, this compound disrupts the cellular processes of Trypanosoma brucei brucei, leading to the inhibition of parasite growth . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the parasite’s metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Salviandulin A: Another neoclerodane diterpenoid with antimicrobial and anti-inflammatory properties.
Eupatorin: A flavone with similar biological activities, including antimicrobial effects.
Spiroleucantholide: A diterpenoid with a rearranged neoclerodane skeleton, isolated from Salvia leucantha.
Uniqueness
Salviandulin E is unique due to its potent antitrypanosomal activity and its specific neoclerodane skeleton arrangement . This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C20H16O6 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(1S,7R,12R)-7-(furan-3-yl)-12-hydroxy-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,8]heptadeca-2,4(8),9,13-tetraene-5,15-dione |
InChI |
InChI=1S/C20H16O6/c1-10-14-6-12(21)7-15-19(23)25-9-20(14,15)4-2-13-16(10)17(26-18(13)22)11-3-5-24-8-11/h2-5,7-8,12,17,21H,6,9H2,1H3/t12-,17+,20+/m1/s1 |
InChI Key |
OHRYPZSDRFBQMN-ZINOCKGTSA-N |
Isomeric SMILES |
CC1=C2C[C@H](C=C3[C@]2(COC3=O)C=CC4=C1[C@@H](OC4=O)C5=COC=C5)O |
Canonical SMILES |
CC1=C2CC(C=C3C2(COC3=O)C=CC4=C1C(OC4=O)C5=COC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)





![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)







